4-chloro-N-(2-hydroxyphenyl)benzamide

Description

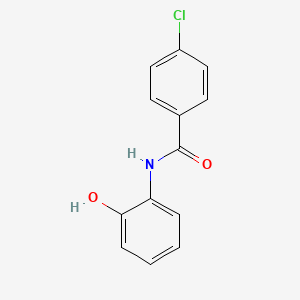

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYJYQGLGAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390528 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31913-75-4 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro N 2 Hydroxyphenyl Benzamide and Its Analogs

Established Synthetic Pathways to Benzamide (B126) Derivatives

The formation of the benzamide linkage is a well-documented transformation in organic chemistry. nih.gov Several robust methods are available, with the most common being the acylation of an amine.

One of the most direct and widely used methods involves the reaction of a benzoic acid derivative with an amine. To facilitate this reaction, the carboxylic acid is often "activated". A standard approach is the conversion of the benzoic acid into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov This resulting benzoyl chloride is then reacted with the desired amine to form the amide bond.

Alternatively, coupling agents can be employed to directly form the amide bond from a carboxylic acid and an amine without isolating the acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate this transformation. smolecule.com Modern approaches also include the use of novel catalysts. For instance, bimetallic metal-organic frameworks (MOFs) like Fe₂Ni-BDC have been used to catalyze amidation reactions between amines and other precursors like trans-β-nitrostyrene. mdpi.com Another advanced method is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides to produce enantioenriched α-arylbenzamides. nih.govuzh.ch

A general and efficient pathway for synthesizing benzamide compounds involves treating a substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) at room temperature, followed by reaction with an amine, which can result in good to excellent yields. nih.gov

Table 1: Common Synthetic Pathways for Benzamide Formation

| Method | Reactants | Reagents/Catalysts | Key Features |

|---|---|---|---|

| Acyl Chloride Pathway | Substituted Benzoic Acid, Amine | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | High reactivity; often requires a base to neutralize HCl byproduct. nih.govsmolecule.com |

| Direct Coupling | Substituted Benzoic Acid, Amine | EDC, DCC, etc. | Milder conditions; avoids handling of reactive acyl chlorides. smolecule.com |

| Catalytic Amidation | 2-Aminopyridine, Trans-β-nitrostyrene | Fe₂Ni-BDC MOF | Demonstrates novel catalytic approaches for amide bond formation. mdpi.com |

| NHS-TFA Activation | Substituted Benzoic Acid, Amine | N-hydroxysuccinimidyl trifluoroacetate (NHS-TFA) | Efficient and environmentally friendly pathway with good yields. nih.gov |

Strategies for Introducing Chloro and Hydroxyl Substituents

The synthesis of 4-chloro-N-(2-hydroxyphenyl)benzamide specifically requires the strategic incorporation of a chlorine atom on one aromatic ring and a hydroxyl group on the other. This is typically achieved by using starting materials that already contain these substituents.

The required 4-chlorobenzoyl chloride is itself prepared from 4-chlorobenzoic acid. This precursor-based approach ensures the substituents are positioned correctly in the final product. A similar strategy is documented for the synthesis of related compounds, such as reacting 4-chlorobenzoyl chloride with 2-(4-hydroxyphenyl)ethylamine to produce 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. smolecule.com In another example, 4-chloro-2-hydroxy-N-(4-methylphenyl)benzamide was prepared from 4-chloro-2-hydroxybenzoic acid and 4-methylaniline, illustrating that the substituents can be present on either the acid or amine component. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield, minimizing waste, and ensuring process efficiency. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, concentration of reactants, and the use of catalysts.

For reactions involving aminophenols, the choice of solvent can significantly impact both conversion and selectivity. acs.org In a study on the chemoselective acetylation of 2-aminophenol (B121084), various solvents were tested. While a polar medium can disrupt the necessary water layer around an enzyme catalyst and lower its activity, a solvent like tetrahydrofuran (B95107) (THF) was found to provide a good balance, whereas tert-butanol (B103910) led to a loss of selectivity. acs.org Another study on oxidative coupling reactions found that acetonitrile, a relatively "greener" solvent, provided the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

Reaction temperature and time are also crucial variables. For the synthesis of a benzamide derivative, refluxing for 4 hours was employed. nih.gov In another case, stirring at 60°C for 7 hours was necessary. google.com The optimization process often involves systematically varying these conditions to find the ideal balance. For example, reducing the reaction time from 20 to 4 hours was achieved in one synthesis without a significant drop in conversion or selectivity. scielo.br

Modern approaches leverage machine learning and Bayesian optimization algorithms to more efficiently explore the parameter space and identify optimal reaction conditions, potentially accelerating the development process compared to traditional trial-and-error methods. nih.govbeilstein-journals.org

Table 2: Parameters for Reaction Optimization

| Parameter | Effect on Reaction | Example of Optimization |

|---|---|---|

| Solvent | Influences solubility, catalyst activity, and selectivity. acs.orgscielo.br | Using THF for selective acetylation of 2-aminophenol to avoid side reactions. acs.org |

| Temperature | Affects reaction rate and can influence product distribution. | Stirring at 60 °C to facilitate amide bond formation. google.com |

| Reactant Ratio | Can drive the reaction to completion or inhibit catalyst activity. acs.org | An optimal 1:5 molar ratio of 2-aminophenol to acyl donor (vinyl acetate) yielded the highest conversion (67.9%). acs.org |

| Catalyst | Increases reaction rate and can impart selectivity. acs.org | Employing Novozym 435 for the chemoselective monoacetylation of 2-aminophenol. acs.org |

| Reaction Time | Determines the extent of reaction completion. scielo.br | Reducing reaction time from 20 h to 4 h while maintaining yield. scielo.br |

Derivatization and Structural Modification for Novel Analogs

The core structure of this compound serves as a scaffold that can be modified to generate novel analogs with potentially different properties. Derivatization can occur at several points on the molecule.

The functional groups present offer handles for further chemical transformations. The chloro substituent on the benzoyl ring can potentially undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. smolecule.com The phenolic hydroxyl group can be oxidized to form a ketone or quinone derivative, or it can be alkylated or acylated. smolecule.com Furthermore, the amide bond itself can be hydrolyzed under acidic or basic conditions to revert to the constituent carboxylic acid and amine. smolecule.com

A common strategy for creating libraries of analogs is to vary the amine or carboxylic acid components used in the initial synthesis. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized by reacting an intermediate benzoyl chloride with a diverse set of primary and secondary amines, including various anilines and heterocyclic amines. nih.gov This approach allows for systematic exploration of the structure-activity relationship by modifying the N-substituent. Similarly, analogs can be created by using different substituted benzoic acids while keeping the 2-aminophenol component constant. Other complex heterocyclic systems, such as pyrazoles and triazines, have been fused to a benzamide core to create novel structures. acs.orgacs.org

Advanced Structural Characterization of 4 Chloro N 2 Hydroxyphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Specific, experimentally determined ¹H NMR data for 4-chloro-N-(2-hydroxyphenyl)benzamide, including chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, are not available in the surveyed literature.

Experimentally determined ¹³C NMR spectral data, which would provide the chemical shifts for each unique carbon atom in the this compound molecule, are not available in the surveyed literature.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

A detailed assignment of vibrational frequencies from an experimental FT-IR spectrum for this compound is not available. Such a spectrum would identify the characteristic stretching and bending vibrations of its functional groups, including the O-H, N-H, C=O, C-N, C-Cl, and aromatic C-H and C=C bonds.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, critical data regarding its solid-state molecular geometry, such as bond lengths, bond angles, and dihedral angles, as well as details of its crystal packing, hydrogen bonding network, and intermolecular interactions, remain undetermined. While crystallographic data for related compounds like 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide exist, they cannot be used to describe the target molecule accurately. nih.gov

Analysis of Bond Lengths and Bond Angles

The molecular structure of this compound is characterized by two aromatic rings linked by an amide group. The bond lengths within the molecule are largely within the expected ranges for their respective types. The C-Cl bond in the chlorophenyl ring has a measured length of approximately 1.741 Å. The C-N bond of the amide linkage is approximately 1.346 Å, while the C=O bond is about 1.233 Å, both of which are typical for secondary amides.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| Cl1-C4 | 1.741(2) |

| O1-C7 | 1.233(2) |

| O2-C14 | 1.362(2) |

| N1-C7 | 1.346(2) |

| N1-C8 | 1.412(2) |

| C1-C6 | 1.385(3) |

| C8-C9 | 1.390(3) |

Table 2: Selected Bond Angles for this compound

| Angle | Degree (°) |

| O1-C7-N1 | 122.9(2) |

| O1-C7-C1 | 120.4(2) |

| N1-C7-C1 | 116.7(2) |

| C7-N1-C8 | 125.8(2) |

| O2-C14-C9 | 118.0(2) |

| O2-C14-C13 | 121.7(2) |

Dihedral Angle Determination and Conformational Preferences

This twisted conformation is a result of steric hindrance and the optimization of intermolecular interactions. The amide group itself is nearly planar. The conformation is also stabilized by an intramolecular hydrogen bond.

Table 3: Selected Dihedral Angles for this compound

| Atoms (A-B-C-D) | Angle (°) |

| C1-C7-N1-C8 | -175.7(2) |

| O1-C7-N1-C8 | 4.9(3) |

| C7-N1-C8-C9 | 178.6(2) |

| C7-N1-C8-C13 | -1.9(3) |

Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in the crystal structure of this compound. A significant feature of its molecular structure is the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the amide carbonyl oxygen atom (O-H···O). This interaction forms a six-membered ring and contributes to the planarity of this portion of the molecule.

In addition to this intramolecular interaction, the molecules are linked in the crystal lattice by intermolecular hydrogen bonds. The amide hydrogen atom acts as a donor to the hydroxyl oxygen atom of an adjacent molecule (N-H···O). This intermolecular hydrogen bonding results in the formation of chains of molecules extending through the crystal. These chains are further organized into a three-dimensional network through weaker van der Waals interactions.

Table 4: Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Type |

| O2–H2A···O1 | 0.82 | 1.77 | 2.508(2) | 149 | Intramolecular |

| N1–H1A···O2(i) | 0.86 | 1.95 | 2.760(2) | 157 | Intermolecular |

Symmetry code: (i) x, y-1, z

Computational Chemistry and Theoretical Investigations of 4 Chloro N 2 Hydroxyphenyl Benzamide

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, geometry, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometry and predicting vibrational frequencies. researchgate.net The B3LYP functional is a hybrid functional commonly used for these calculations, often paired with a basis set like 6-31G(d,p) or 6-311G(d,p). researchgate.netniscpr.res.inresearchgate.net

| Parameter | Typical Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond in the amide group. researchgate.net |

| C-N Bond Length | ~1.37 Å | The length of the bond between the carbonyl carbon and the nitrogen atom. niscpr.res.in |

| C-Cl Bond Length | ~1.75 Å | The length of the bond between the chlorophenyl ring carbon and the chlorine atom. niscpr.res.in |

| C-N-C Bond Angle | ~123° | The angle around the amide nitrogen, indicating its hybridization state. niscpr.res.in |

Vibrational Frequencies: Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For benzamide (B126) derivatives, characteristic bands include the C=O stretching vibration, typically found at a high frequency, and the N-H stretching vibration. niscpr.res.inesisresearch.org

| Vibrational Mode | Typical Wavenumber (cm-1) | Source |

|---|---|---|

| N-H Stretch | ~3400-3500 | esisresearch.org |

| Aromatic C-H Stretch | ~3080-3100 | niscpr.res.in |

| C=O Stretch | ~1690 | niscpr.res.in |

| C-N Stretch | ~1260-1340 | niscpr.res.in |

| C-Cl Stretch | ~670-690 | niscpr.res.in |

Hartree-Fock (HF) is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While useful, it does not account for electron correlation, which can be a limitation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), are built upon the HF method to include electron correlation, offering higher accuracy at a greater computational expense. In studies of similar molecules, such as 4-chloro-N-(2-methoxyphenyl)benzamidoxime, both Restricted Hartree-Fock (RHF) and DFT methods have been used, with DFT often providing results that align more closely with experimental findings. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comnih.gov A small energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov For a related compound, 4-chloro-N,N-diphenylbenzamide, the HOMO-LUMO energy gap was determined through calculations. niscpr.res.in

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.52 | Indicates electron-donating capability. niscpr.res.in |

| ELUMO | -1.55 | Indicates electron-accepting capability. niscpr.res.in |

| Energy Gap (ΔE) | 4.97 | Relates to chemical stability and reactivity. niscpr.res.in |

Analysis of the frontier orbitals often shows that the HOMO is localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed across the chlorobenzoyl portion of the molecule, indicating a potential for intramolecular charge transfer upon electronic excitation. niscpr.res.in

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | π(C=O) | ~20-30 | Carbonyl resonance stabilization. niscpr.res.in |

| LP(N) | π(Aromatic Ring) | ~40-45 | Amide nitrogen delocalization into the ring. researchgate.net |

| π(Aromatic Ring) | π*(C=O) | ~15-25 | Conjugation between the ring and amide group. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov For a molecule like 4-chloro-N-(2-hydroxyphenyl)benzamide, MD simulations can explore its different stable conformations and the energy barriers between them.

Furthermore, MD simulations are essential for studying solvation effects. The behavior and properties of a molecule can change significantly in different solvents. Studies on related compounds have investigated interactions in solvents like water, methanol, and ethanol. jocpr.com These simulations analyze how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonds between the solvent and the amide or hydroxyl groups of the compound, influence its structure and stability. jocpr.com The Root Mean Square Deviation (RMSD) is often calculated during an MD simulation to assess the stability of a particular conformation or a protein-ligand complex over the simulation time. nih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. researchgate.netnih.gov

For this compound, docking studies would involve placing the molecule into the binding pocket of a selected protein and calculating a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. mdpi.com The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net For example, the hydroxyl group and the amide moiety are strong candidates for forming hydrogen bonds, while the two aromatic rings can engage in hydrophobic and stacking interactions. Although no specific docking studies for this exact compound were found, research on similar benzamide derivatives shows they are often evaluated as inhibitors of enzymes like dihydrofolate reductase (DHFR). mdpi.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | -9.0 | Asp 21, Ser 59, Tyr 22 | Hydrogen bonding, Hydrophobic. mdpi.com |

| α-Glucosidase | -8.5 | Asp 215, Glu 277, Asp 352 | Hydrogen bonding, Electrostatic. nih.gov |

Binding Energy Calculations and Ligand Pose Prediction

Binding energy calculations and ligand pose prediction are fundamental components of molecular docking, a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. The binding energy estimates the affinity between the ligand and the target, with lower (more negative) values typically indicating a stronger, more stable interaction. Ligand pose refers to the preferred orientation and conformation of the ligand within the target's binding site.

As of now, specific molecular docking studies detailing the binding energy calculations and predicted binding poses for this compound against a specific biological target are not extensively available in peer-reviewed scientific literature. Such studies are highly dependent on the protein target being investigated, and without this context, binding energies cannot be determined.

Identification of Key Interacting Residues

The identification of key interacting residues involves analyzing the predicted ligand pose from a molecular docking simulation to determine which specific amino acids in the protein's binding site form significant interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-pi stacking.

Given the absence of specific public molecular docking studies for this compound, a definitive list of key interacting amino acid residues with a biological target cannot be provided. The identification of these residues is entirely contingent on the results of a docking simulation into a specific protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structural properties (descriptors).

Publicly available literature does not feature specific QSAR models developed for or including this compound to predict its biological activity. QSAR studies require a dataset of structurally related compounds with corresponding measured biological data, and a study focused on this particular compound or its close analogs has not been identified. plos.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. For this compound, several properties have been predicted using computational tools and are available in public databases. uni.lu

One of the key predicted properties is the logarithm of the octanol-water partition coefficient (XlogP), which indicates the lipophilicity of a compound. Lipophilicity affects absorption, distribution, and metabolism. The predicted XlogP for this compound is 3.0, suggesting moderate lipophilicity. uni.lu Other predicted physicochemical and ADMET-related properties are summarized in the table below.

Table 1: Predicted ADMET and Physicochemical Properties for this compound

This table is interactive. You can sort and filter the data.

| Property | Predicted Value | Significance | Source |

| Molecular Formula | C13H10ClNO2 | Describes the elemental composition of the molecule. | uni.lu |

| Molecular Weight | 247.67 g/mol | Influences absorption and distribution; most oral drugs are <500 g/mol . | nih.gov |

| XlogP (Lipophilicity) | 3.0 | Indicates moderate lipophilicity, affecting solubility and membrane permeability. | uni.lu |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences binding and solubility. | nih.gov |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms; influences binding and solubility. | nih.gov |

| Rotatable Bonds | 2 | Indicates molecular flexibility, which can affect binding affinity. | nih.gov |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | nih.gov |

Investigation of Biological and Pharmacological Activities of 4 Chloro N 2 Hydroxyphenyl Benzamide

Enzyme Inhibition and Modulation Studies

Derivatives of 4-chloro-N-(2-hydroxyphenyl)benzamide have been identified as potent inhibitors of several key enzymes, indicating a broad potential for therapeutic applications. The benzanilide (B160483) core is recognized as a "privileged structure" due to its ability to bind to a variety of receptor types. nih.gov

Specifically, certain benzamides act as inhibitors of acetyl-CoA carboxylase and farnesyl transferase. nih.gov Further research has shown that salicylanilides, the class of compounds to which this compound belongs, can inhibit epidermal growth factor receptor (EGFR) protein tyrosine kinases. nih.gov Another study identified novel 4-chloro-N-phenyl benzamide (B126) derivatives as inhibitors of p38α mitogen-activated protein kinase (MAPK), which is implicated in cancer and other diseases. nih.gov

In the context of anti-inflammatory action, salicylanilide (B1680751) derivatives have demonstrated superior efficacy in inhibiting trypsin activity, with IC₅₀ values significantly lower than that of acetylsalicylic acid, a standard anti-inflammatory agent. nih.gov For instance, the IC₅₀ values for the proteinase inhibitory activity of certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives ranged from 0.04–0.07 mg/mL, compared to 0.4051 ± 0.0026 mg/mL for acetylsalicylic acid. nih.gov

Furthermore, in the field of antitubercular research, specific benzimidazole (B57391) derivatives have been shown to inhibit vital mycobacterial enzymes such as isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov The inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase in the folic acid pathway is another mechanism by which related sulfonamide compounds exert their antibacterial effects. researchgate.net

Antimicrobial Activity Profile

The compound and its structural analogs exhibit a wide range of antimicrobial activities. mdpi.comnanobioletters.com Salicylanilides have been extensively researched for their antibacterial, antimycobacterial, and antifungal effects. nih.govmdpi.com

Antibacterial Efficacy

Derivatives of this compound have demonstrated significant antibacterial efficacy, particularly against Gram-positive bacteria. nih.govmdpi.com Studies on a series of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides reported bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For many of the tested diamides, the effect was determined to be bactericidal, which is defined by a ratio of minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) of ≤4. nih.gov

For example, N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide and 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide were among the compounds tested in time-kill studies, confirming their bacterial killing extent over time against staphylococci strains. nih.gov In another study, compounds showed activity comparable to or higher than the standard, penicillin G. nih.gov

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive and resistant) | 15.62-31.25 µmol/L | researchgate.net |

| N-{(2S)-1-[(4-bromophenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-chloro-2-hydroxybenzamide | MRSA | Data in original source | nih.gov |

| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | MRSA | Data in original source | nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate to high activity | researchgate.net |

Antifungal Efficacy

The antifungal potential of this class of compounds has also been well-documented. mdpi.com Research into novel benzamide derivatives containing a triazole moiety showed that the presence of a chlorine atom on the benzene (B151609) ring significantly improved antifungal activity. nih.gov In tests against various phytopathogenic fungi, these derivatives exhibited good activity. nih.gov

One study found that a synthetic amide, 2-chloro-N-phenylacetamide, showed antifungal activity against different strains of Aspergillus niger with minimum inhibitory concentrations (MIC) ranging from 32 to 256 μg/mL. nih.gov Another investigation of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported activity against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae, with MIC values as low as 0.3125 g/L. researchgate.net The antifungal activity of some compounds was found to be comparable to or higher than the standard, fluconazole. nih.gov

Table 2: Antifungal Activity of Selected Benzamide Derivatives

| Compound/Derivative | Target Organism | MIC | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32-256 µg/mL | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 g/L | researchgate.net |

| Benzamide derivatives with triazole moiety | Various phytopathogenic fungi | Good activity at 50 µg/mL | nih.gov |

Anti-tubercular Activity

Salicylanilides have emerged as a promising class of compounds in the search for new antimycobacterial agents. nih.gov A high-throughput screen identified a salicylanilide derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, as a lead compound against Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that a free phenolic hydroxyl on the salicylic (B10762653) acid portion is crucial for activity. nih.gov The proposed mechanism of action for these salicylanilides involves functioning as proton shuttles that disrupt the cellular proton gradient, ultimately killing the cell. nih.gov

Further studies have shown that derivatives of this compound can exhibit antimycobacterial activity comparable or even superior to standard drugs like isoniazid. mdpi.comnih.gov Research on related scaffolds has also identified compounds with potent activity against M. tuberculosis H37Rv and multi-drug-resistant (MDR) strains. nih.govmdpi.com For instance, certain benzene amide ethers and phenyl pyrazoles were found to be active against intracellular M. tuberculosis. biorxiv.org

Anticancer and Cytotoxic Potential

The anticancer properties of benzamide derivatives are a significant area of investigation. nanobioletters.com The imidazole (B134444) ring, when incorporated into N-phenylbenzamide derivatives, is a key structural feature in various clinically used anticancer drugs. nih.gov A study on new imidazole-based N-phenylbenzamide derivatives revealed that compounds 4e and 4f exhibited good cytotoxic activity against tested cancer cell lines, with IC₅₀ values ranging from 7.5 to 11.1 μM. nih.gov

Similarly, research on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed that while most derivatives were less cytotoxic than standard drugs, specific compounds displayed high cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines. nih.gov For example, compound 2 had an IC₅₀ of 0.0047 µM/ml against MCF7 cells, and compound 10 had an IC₅₀ of 0.0058 µM/ml against HCT116 cells. nih.gov Another study on 3,4,5-trihydroxy-N-alkyl-benzamides found that increasing the length and branching of the hydrophobic carbon chain generally enhanced anticancer activity against colon carcinoma HCT-116 cells. orientjchem.org

However, a recurring theme in the research is that the cytotoxicity of these compounds often trends with their antimicrobial activity, suggesting a similar mechanism of action that may not be specific to cancer cells, which could limit their therapeutic utility. nih.gov

Table 3: Cytotoxic Activity of Selected Benzamide Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazole-based N-phenylbenzamide 4e & 4f | Cancer cell lines | 7.5 - 11.1 | nih.gov |

| Benzimidazole acetamide (B32628) 2 | MCF7 | 0.0047 | nih.gov |

| Benzimidazole acetamide 10 | HCT116 | 0.0058 | nih.gov |

| 3,4,5-trihydroxy-N-hexyl-benzamide 7 | HCT-116 | 0.07 | orientjchem.org |

Anti-inflammatory Effects and Mechanisms

Benzamide and salicylanilide derivatives have demonstrated notable anti-inflammatory properties. nih.govnanobioletters.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, and salicylanilides have been investigated for similar activities. nih.gov

Studies have shown that these compounds can be highly effective protease inhibitors. The evaluation of the proteinase inhibitory activity of certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed significantly lower IC₅₀ values (0.04–0.07 mg/mL) compared to acetylsalicylic acid (0.4051 mg/mL), indicating a superior efficiency in inhibiting trypsin activity. nih.gov This suggests a potent anti-inflammatory effect by preventing protein denaturation, a hallmark of inflammation. nih.gov The development of novel 4-chloro-N-phenyl benzamide derivatives as inhibitors of p38α MAPK also points to a mechanism for controlling inflammation, as this kinase is a key regulator of the inflammatory response. nih.gov

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds, including salicylanilides, is a significant area of research. The presence of a hydroxyl group on the phenyl ring suggests that these compounds may exhibit antioxidant properties by scavenging free radicals. frontiersin.org

Derivatives of salicylanilide have been evaluated for their antioxidant capabilities. For instance, a study on a salicylanilide analogue, 4-Nitro-benzoic acid 3-(2-hydroxy-benzoylamino)-propyl ester (NBHE), demonstrated superoxide (B77818) anion scavenging ability. researchgate.net The IC50 value for NBHE was found to be 80.94 ± 4.20 µg/mL, indicating a higher inhibitory effect than salicylic acid (IC50 of 328.94 ± 25.01 µg/mL) but weaker than ascorbic acid (IC50 of 9.88 ± 1.98 µg/mL) and kojic acid (IC50 of 63.10 ± 1.13 µg/mL). researchgate.net

Another study on N-(2-hydroxyphenyl)-2-phenazinamine (NHP), a compound sharing the N-(2-hydroxyphenyl) moiety, confirmed its ability to scavenge oxidative stress-enhancing molecules, suggesting its potential as an antioxidant. frontiersin.org The study highlighted that marine actinomycetes-derived compounds with similar structures show promise in treating metabolic disorders by scavenging oxygen radical molecules. frontiersin.org

The structure-activity relationship of flavonoids, another class of polyphenolic compounds, indicates that the number and position of hydroxyl groups are crucial for their antioxidant activity. mdpi.com Specifically, a dihydroxylated B-ring and the presence of a 4-oxo function in the C-ring are thought to enhance antioxidant capacity. mdpi.com While this compound is not a flavonoid, the principles regarding the role of hydroxyl groups in antioxidant activity may be relevant.

Table 1: Antioxidant Activity of a Salicylanilide Analogue and Reference Compounds

| Compound | IC50 (µg/mL) for Superoxide Anion Scavenging |

| 4-Nitro-benzoic acid 3-(2-hydroxy-benzoylamino)-propyl ester (NBHE) | 80.94 ± 4.20 |

| Salicylic acid | 328.94 ± 25.01 |

| Kojic acid | 63.10 ± 1.13 |

| Ascorbic acid | 9.88 ± 1.98 |

| Data sourced from a study on salicylanilide analogues. researchgate.net |

Neuropharmacological Investigations

The neuropharmacological potential of benzamide derivatives has been an area of active research. A study on a related compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162), a calcineurin inhibitor, has shown neuroprotective effects in biological models of Parkinson's disease. nih.govresearchgate.net In this research, ILB-162 significantly reduced intracellular reactive oxygen species (ROS) and reversed the overexpression of α-synuclein in a cell line model of Parkinson's disease. nih.govresearchgate.net Furthermore, in a C. elegans model of the disease, the compound demonstrated the ability to restore dopamine-dependent behaviors. nih.govresearchgate.net These findings suggest that structurally related compounds could be promising therapeutic candidates for neurodegenerative diseases. nih.govresearchgate.net

Research into other N-(hydroxyphenyl)benzamide derivatives has also pointed towards neuroprotective activities. For instance, studies on analogs of a lead compound targeting mitochondrial complex I in Alzheimer's disease models have highlighted the importance of the 4-OH group on the phenyl ring for neuroprotective potency. nih.gov Replacement of this hydroxyl group with a fluorine atom retained the neuroprotective activity, suggesting that a hydrogen-bond or halogen-bond donor at this position is beneficial. nih.gov

Other Potential Therapeutic Applications

The salicylanilide scaffold is associated with a broad spectrum of biological activities, suggesting that this compound could have other therapeutic applications. nih.gov

Anti-inflammatory and Analgesic Activity: Preliminary studies on the related compound 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide indicate potential as an analgesic and anti-inflammatory agent. smolecule.com Its structural similarity to known analgesics suggests possible interactions with pain pathways. smolecule.com The broader class of benzamides and nicotinamides has been shown to possess anti-inflammatory properties, potentially through the inhibition of the transcription factor NF-kappaB and subsequent reduction of tumor necrosis factor-alpha (TNFα) production. nih.gov

Anticancer Activity: Salicylanilides have emerged as candidates for drug repurposing in oncology. nih.gov They are known to exert their anticancer effects through various mechanisms, including the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of signaling pathways involved in cancer cell growth and proliferation, such as the Wnt/β-catenin, mTORC1, STAT3, and NF-κB pathways. researchgate.netnih.gov

Antimicrobial Activity: Salicylanilides have a long history of use as antimicrobial agents. nih.gov They are particularly effective against Gram-positive bacteria and mycobacteria. smolecule.com The antimicrobial activity is often linked to the presence of halogens in the molecule. smolecule.com

Table 2: Investigated Therapeutic Potentials of Salicylanilide and Benzamide Derivatives

| Therapeutic Area | Findings for Related Compounds |

| Analgesic & Anti-inflammatory | Structural similarity to known analgesics; inhibition of NF-kappaB and TNFα. smolecule.comnih.gov |

| Anticancer | Inhibition of various signaling pathways (Wnt/β-catenin, mTORC1, STAT3, NF-κB). researchgate.netnih.gov |

| Antimicrobial | Effective against Gram-positive bacteria and mycobacteria. smolecule.comnih.gov |

Mechanism of Action Studies for 4 Chloro N 2 Hydroxyphenyl Benzamide

Identification of Specific Biological Targets

While direct and conclusive evidence identifying the specific biological targets of 4-chloro-N-(2-hydroxyphenyl)benzamide is limited, research on analogous compounds suggests several potential protein interactions.

A patent for novel 4-chloro-N-phenyl benzamide (B126) derivatives has identified them as inhibitors of p38α mitogen-activated protein kinase (MAPK) nih.gov. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis sigmaaldrich.comnih.gov. Inhibition of p38α MAPK is a key therapeutic strategy for a variety of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders nih.gov. The structural similarity of this compound to this class of compounds suggests that it may also exert its effects through the inhibition of p38α MAPK. However, specific enzymatic assays confirming this interaction for this compound are not yet available in the public domain.

Studies on other related benzamide compounds have explored their interactions with different biological targets. For instance, a different compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide , has been shown to inhibit P-glycoprotein (P-gp), a transporter protein associated with multidrug resistance in cancer cells nih.gov. This is not a direct target of this compound but illustrates the diverse biological activities within the broader benzamide class.

Elucidation of Molecular Pathways and Cellular Responses

The molecular pathways and cellular responses initiated by this compound are likely to involve the induction of apoptosis and cell cycle arrest, based on findings for related N-substituted benzamides.

Research on N-substituted benzamides , such as declopramide , has demonstrated their ability to induce apoptosis through a p53-independent mitochondrial pathway nih.gov. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9 nih.gov. Furthermore, these compounds have been observed to cause a G2/M phase cell cycle arrest , preventing cells from proceeding through mitosis nih.gov. This dual action of inducing both apoptosis and cell cycle arrest is a hallmark of many anti-cancer agents tubitak.gov.trmdpi.comnih.govresearchgate.net.

A study on a series of 2-hydroxyphenyl benzamide-based molecules revealed their capacity to self-assemble into anion channels within cellular membranes nih.gov. This disruption of ion homeostasis was found to selectively trigger apoptosis in cancer cells nih.gov. Given that this compound shares the core 2-hydroxyphenyl benzamide structure, it is plausible that it could share a similar mechanism of inducing apoptosis through the formation of ion channels.

The table below summarizes the observed cellular responses to related benzamide compounds.

| Compound Class/Derivative | Cellular Response | Molecular Pathway |

| N-substituted benzamides | Apoptosis | p53-independent, Cytochrome c release, Caspase-9 activation |

| N-substituted benzamides | Cell Cycle Arrest | G2/M phase block |

| 2-Hydroxyphenyl benzamides | Apoptosis | Anion channel formation |

Receptor Binding Kinetics and Thermodynamics

Detailed studies on the receptor binding kinetics and thermodynamics of this compound are not currently available. Such studies are crucial for understanding the affinity and residence time of a compound at its biological target, which are key determinants of its pharmacological activity.

In general, the binding affinity of a ligand to its receptor is quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The kinetics of this interaction, including the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic picture of the drug-target interaction. For instance, a study on fluorinated benzamide derivatives as Cereblon (CRBN) binders demonstrated how structural modifications, such as the addition of fluorine atoms, can significantly increase binding affinity, as reflected in lower IC50 values nih.gov.

While no specific data exists for this compound, it is anticipated that its binding kinetics would be influenced by the physicochemical properties conferred by the chloro and hydroxyl substitutions on the phenyl rings.

Structure Activity Relationship Sar and Rational Drug Design for 4 Chloro N 2 Hydroxyphenyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Potency

The biological activity of 4-chloro-N-(2-hydroxyphenyl)benzamide derivatives can be significantly modulated by the introduction, removal, or alteration of various substituents on its aromatic rings. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Research into related salicylanilide (B1680751) derivatives has demonstrated that the nature and position of halogen substituents on the benzoyl ring are critical for antimicrobial activity. For instance, in a study comparing halogenated salicylanilide derivatives, it was observed that N-(2-chlorophenyl)-2-hydroxybenzamide derivatives were more efficient as antimicrobial agents against Gram-positive bacteria than their N-(2-bromophenyl)-2-hydroxy-benzamide counterparts. mdpi.com This suggests that the type of halogen at this position directly impacts the compound's potency.

Furthermore, the introduction of nitro or amino groups on the N-phenyl ring of related benzamides has been shown to result in a broad spectrum of antimicrobial activity. In a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives, compounds exhibited significant activity against various bacteria and fungi, with some derivatives showing potent activity against drug-resistant strains. nih.gov Specifically, a benzamide (B126) derivative with a nitro group at the 5-position of the hydroxyphenyl ring demonstrated considerable efficacy. nih.gov

In the context of anticancer activity, modifications on the core structure have also yielded promising results. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a substituted 4-chlorophenol (B41353) moiety, were synthesized and evaluated for their anticancer properties. nih.gov The substitution on the aryl ring of the oxadiazole moiety played a significant role in the observed activity, with a 3,4,5-trimethoxy substitution leading to notable anticancer effects against several cancer cell lines. nih.gov This highlights the importance of the electronic and steric nature of distant substituents in modulating the biological activity of the core structure.

The following table summarizes the impact of various substituent modifications on the biological activity of compounds related to this compound.

| Compound Series | Modification | Impact on Biological Activity | Reference |

| Halogenated Salicylanilides | Replacement of Chlorine with Bromine | Decreased antimicrobial effect | mdpi.com |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides | Introduction of nitro/amino groups | Broad spectrum of antimicrobial activity | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | 3,4,5-trimethoxy substitution on aryl ring | Significant anticancer activity | nih.gov |

Pharmacophore Identification and Lead Optimization

The process of pharmacophore identification involves determining the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, the key pharmacophoric features generally include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen), and aromatic/hydrophobic regions (the two phenyl rings).

Computational studies on related benzamide derivatives have been employed to develop pharmacophore models. For instance, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives with antimicrobial activity, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model successfully correlated the structural features with the observed biological activity and can serve as a guide for designing new potent inhibitors. nih.gov

Lead optimization is a critical step in drug discovery that involves modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, lead optimization strategies could involve:

Modification of the Aromatic Rings: Introducing various substituents on either the benzoyl or the phenylamino (B1219803) ring to enhance binding affinity to the target.

Alteration of the Amide Linker: Modifying the amide bond to improve metabolic stability or to alter the conformational preferences of the molecule.

Isosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties to fine-tune the compound's activity and properties.

A study on new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives provides an example of lead optimization through structural modification. The synthesis and evaluation of these compounds revealed that specific benzamide derivatives possessed a broad spectrum of antimicrobial activity, with one derivative showing exceptional potency against drug-resistant bacteria. nih.gov This demonstrates how systematic modifications of the core structure can lead to the identification of more effective drug candidates.

Design and Synthesis of Novel Analogs with Improved Efficacy and Selectivity

The rational design and synthesis of novel analogs of this compound are guided by the insights gained from SAR and pharmacophore modeling studies. The goal is to create new chemical entities with enhanced biological activity and a more favorable selectivity profile.

Another strategy is the introduction of different substituents on the aromatic rings. In the pursuit of new anticancer agents, a series of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were synthesized. nih.gov While the core benzamide structure is different, this work illustrates the principle of combining a known active scaffold with other biologically relevant moieties to create hybrid molecules with potential as protein kinase inhibitors. nih.gov

The synthesis of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives also exemplifies the design of novel analogs. These compounds were specifically designed to explore the impact of nitro and amino substituents on antimicrobial activity, leading to the discovery of a potent benzamide derivative. nih.gov

Furthermore, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues showcases the design of compounds with a modified core structure for enhanced anticancer activity. nih.gov The design was based on linking the 4-chlorophenol moiety to an oxadiazole ring, a common scaffold in medicinal chemistry, resulting in compounds with significant cytotoxic effects against various cancer cell lines. nih.gov

The following table lists some of the novel analogs and their design rationale.

| Analog Series | Design Rationale | Synthetic Approach | Reference |

| N-(4-chloro-phenyl)-2-hydroxy-benzamide derivatives | Introduction of ester, hydrazide, and hydrazone functionalities | Microwave-assisted synthesis from the parent benzamide | u-szeged.hu |

| 4-Methylbenzamide derivatives with purine (B94841) moieties | Combination of benzamide with protein kinase inhibitor scaffolds | Condensation of a chlorobenzamide intermediate with purine analogs | nih.gov |

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides | Exploration of the effect of nitro and amino substituents | Synthesis from corresponding nitro/amino anilines and benzoyl chlorides | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | Incorporation of an oxadiazole ring for potential anticancer activity | Multi-step synthesis starting from 4-chlorophenol | nih.gov |

Future Research Directions and Translational Perspectives for 4 Chloro N 2 Hydroxyphenyl Benzamide

Further Elucidation of Biological Mechanisms

While the broad activities of salicylanilides are known, the specific molecular targets and signaling pathways modulated by 4-chloro-N-(2-hydroxyphenyl)benzamide require detailed investigation. Future studies should aim to move beyond preliminary observations to a comprehensive understanding of its mechanism of action.

Key research objectives should include:

Target Identification and Validation: Employing advanced proteomics and chemical biology approaches, such as affinity chromatography and activity-based protein profiling, to identify the direct binding partners of the compound within the cell.

Signaling Pathway Analysis: Investigating the compound's effect on key cellular signaling cascades. Based on studies of related salicylanilides, promising pathways for investigation include STAT3, Wnt/β-catenin, mTORC1, NF-κB, and Notch signaling. mdpi.comnih.gov Understanding which of these, or other, pathways are modulated is crucial to defining its therapeutic context.

Enzyme Inhibition Profiling: Screening the compound against panels of therapeutically relevant enzymes, such as protein kinases, cyclooxygenases (COX), and topoisomerases, could reveal novel mechanisms of action. nih.govacs.org

A thorough elucidation of these biological mechanisms will provide a rational basis for its development in specific disease indications, such as oncology, inflammation, or infectious diseases.

Preclinical Development and Safety Profiling

For any potential therapeutic agent, a rigorous preclinical development program is essential to evaluate its safety and pharmacokinetic profile before it can be considered for human trials. americanpharmaceuticalreview.com This stage represents a critical hurdle where the viability of a compound as a drug is determined. americanpharmaceuticalreview.com

Future preclinical studies for this compound must include:

Pharmacokinetics (ADME Studies): A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is required. These studies determine the compound's bioavailability, how it distributes throughout the body, how it is metabolized, and the route and rate of its elimination. nih.gov

Toxicology Studies: A full toxicological profile is necessary to identify potential adverse effects. This involves a range of in vitro and in vivo studies to assess:

Acute, Sub-chronic, and Chronic Toxicity: To determine the effects of single and repeated doses over different timeframes.

Genotoxicity: To evaluate the potential for the compound to cause genetic mutations.

Carcinogenicity: To assess the risk of the compound causing cancer with long-term exposure.

Reproductive and Developmental Toxicity: To understand any potential effects on fertility and fetal development.

Safety Pharmacology: These studies investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

The data generated from these studies are fundamental for establishing a preliminary safety profile and for determining a safe starting dose for potential first-in-human clinical trials. nih.gov

Exploration of Combination Therapies

The strategy of using drugs in combination is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. nih.gov Research on other salicylanilides has revealed significant potential for synergistic interactions with existing drugs. nih.gov

Future research should systematically explore the potential of this compound in combination therapies. Based on the activities of related compounds, promising areas include:

Antimicrobial Synergy: Halogenated salicylanilides have been shown to synergize with antibiotics like colistin to combat multidrug-resistant Gram-negative bacteria. nih.govnih.gov This synergy is often achieved by inhibiting bacterial efflux pumps or disrupting the proton motive force. nih.gov Investigating similar combinations could reposition this compound as an antibiotic adjuvant.

Anticancer Combinations: In oncology, salicylanilides have been found to enhance the effects of therapies targeting immune checkpoints (e.g., PD-L1) and to work synergistically with other chemotherapeutic agents. mdpi.com Exploring combinations with targeted therapies, immunotherapies, and conventional chemotherapy could reveal potent anti-cancer strategies.

The table below outlines potential combination strategies based on the known mechanisms of the salicylanilide (B1680751) class.

| Therapeutic Area | Potential Combination Agent | Rationale for Synergy |

| Infectious Disease | Colistin, Polymyxin B | Inhibition of bacterial efflux pumps, disruption of proton motive force |

| Vancomycin | Overcoming resistance in Gram-positive bacteria | |

| Oncology | Immune Checkpoint Inhibitors (anti-PD-1/PD-L1) | Modulation of tumor microenvironment, inhibition of STAT3 signaling |

| Kinase Inhibitors (e.g., EGFR inhibitors) | Dual targeting of critical cancer signaling pathways | |

| Conventional Chemotherapeutics | Sensitizing cancer cells to cytotoxic effects |

This table is illustrative and based on the activities of related salicylanilide compounds. Specific synergies with this compound require experimental validation.

Development of Advanced Delivery Systems

A significant challenge for many salicylanilides is their low aqueous solubility, which can limit oral bioavailability and therapeutic efficacy. mdpi.com Advanced drug delivery systems (ADDS) offer a powerful strategy to overcome these pharmacokinetic hurdles. unipd.itgenesispub.orgnih.gov

Future research should focus on formulating this compound using various nanocarrier technologies:

Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles can improve solubility, protect it from degradation, and enable controlled or targeted release. researchgate.netucsd.edu

Polymeric Nanoparticles: Using biodegradable polymers to create a matrix for sustained drug release. ucsd.edu

Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These are well-suited for delivering hydrophobic drugs and can enhance cellular uptake. genesispub.org

Micelles and Dendrimers: These self-assembling systems can encapsulate poorly soluble drugs in their core, presenting a hydrophilic exterior to improve systemic circulation. genesispub.org

Targeted Delivery: Functionalizing the surface of these delivery systems with ligands (e.g., antibodies, peptides) can direct the drug specifically to diseased tissues or cells, maximizing efficacy while minimizing off-target side effects. nih.gov

The development of such formulations will be a critical step in translating the in vitro potential of this compound into a viable therapeutic product.

Potential as a Prototype for New Drug Classes

The salicylanilide core is a versatile scaffold that can be chemically modified to generate libraries of new compounds with diverse biological activities. nih.govnih.gov this compound can serve as an excellent starting point or prototype for the development of entirely new classes of drugs.

Future medicinal chemistry efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—for instance, by altering the substitution patterns on the phenyl rings or modifying the amide linker—and assessing how these changes affect biological activity. This will identify the key chemical features required for potency and selectivity. nih.govnih.gov

Lead Optimization: Once promising SAR is established, lead compounds can be further optimized to improve their drug-like properties, such as potency, selectivity, and pharmacokinetic parameters. digitellinc.com

Scaffold Hopping: Using the core structure as inspiration to design novel, patentable scaffolds that retain the desired biological activity but possess different chemical backbones.

By leveraging the privileged benzamide (B126) and salicylanilide structures, this compound can act as a template for the discovery of next-generation therapeutics targeting a wide array of diseases. nih.gov

Q & A

Q. What synthetic routes are recommended for preparing 4-chloro-N-(2-hydroxyphenyl)benzamide, and what critical parameters influence yield and purity?

Answer:

- Acylation of 2-aminophenol : React 4-chlorobenzoyl chloride with 2-aminophenol in anhydrous THF at 0–5°C using triethylamine as a base. Yield optimization requires a 10% excess of acyl chloride and inert atmosphere conditions .

- Protection-deprotection : Boc-protected intermediates prevent hydroxyl group interference, followed by TFA-mediated deprotection .

- Purification : Recrystallization from ethanol/water (7:3 v/v) achieves >90% purity, as validated in analogous benzamides .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

Q. How can reaction conditions be optimized for regioselective substitution on the benzamide core?

Answer:

- Directing effects : The hydroxyl group activates ortho/para positions, while the amide directs substitution to the chlorophenyl meta position .

- Solvent control : Nitration in acetic acid yields 3-nitro derivatives (80%); sulfonation in sulfuric acid targets the 5-position .

- Temperature : Low temperatures (–10°C) favor mono-substitution .

Q. What chromatographic methods achieve high-purity separation of this compound?

Answer:

- HPLC : C18 column with MeCN/H2O (0.1% TFA) mobile phase (retention time: 12.3 min) .

- TLC : Silica gel with EtOAc/hexane (1:1) eluent (Rf = 0.45) .

- Recrystallization : Cold MeOH washes remove unreacted 2-aminophenol .

Advanced Research Questions

Q. How does single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

Answer:

- Hydrogen-bonded dimers : O–H···O=C interactions (2.65–2.75 Å) form centrosymmetric dimers .

- Packing motifs : C–H···O and π-π stacking (3.8–4.2 Å) create layered structures .

- Methodology : Crystal growth via slow evaporation (DMSO/MeOH, 1:4 v/v) at 4°C; data collection at 89 K minimizes thermal noise .

Q. What computational models predict the bioactivity and physicochemical properties of this compound?

Answer:

- QSPR : Correlates logP (2.8 ± 0.3) and polar surface area (78 Ų) with antibacterial MIC (8–16 µg/mL) .

- Molecular docking : Identifies π-π stacking with Phe154 (3.9 Å) and H-bonding with Arg89 (2.1 Å) in acps-pptase (PDB: 4Q9G) .

- Validation : Experimental IC50 vs. docking scores (R² > 0.85) ensures reliability .

Q. How do intermolecular interactions influence the thermal stability of polymorphs?

Answer:

Q. What strategies resolve conflicting bioactivity data in enzyme inhibition studies?

Answer:

Q. Which crystallographic software and protocols optimize hydrogen-bond analysis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.